4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione
Overview
Description
4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione is a useful research compound. Its molecular formula is C13H18FNO3S and its molecular weight is 287.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The compound’s interaction with its targets leads to a reduction in the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Result of Action
The compound’s action results in the inhibition of uridine uptake in ENT1 and ENT2, which could potentially affect nucleotide synthesis and adenosine function .
Biochemical Analysis
Biochemical Properties
4-[1-(2-Fluorophenyl)-3-hydroxypropyl]-1lambda~6~,4-thiazinane-1,1-dione plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins such as albumin, influencing its distribution and availability in the bloodstream .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation or downregulation of specific genes, thereby altering cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it can inhibit the activity of certain kinases, thereby affecting phosphorylation events within the cell. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. This compound has shown a relatively stable profile under controlled conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing significant toxicity. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For instance, it can influence the levels of metabolites such as glucose and lipids, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and efflux. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins such as albumin .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism .
Properties
IUPAC Name |
3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(2-fluorophenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c14-12-4-2-1-3-11(12)13(5-8-16)15-6-9-19(17,18)10-7-15/h1-4,13,16H,5-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STACABYABMCGAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CCO)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194427 | |
Record name | 4-Thiomorpholinepropanol, γ-(2-fluorophenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866135-72-0 | |
Record name | 4-Thiomorpholinepropanol, γ-(2-fluorophenyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866135-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Thiomorpholinepropanol, γ-(2-fluorophenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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